(5Z)-5-[4-(dimethylamino)benzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5Z)-5-[4-(dimethylamino)benzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one: is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring with a dimethylamino benzylidene and a methylphenyl group, contributes to its distinctive chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[4-(dimethylamino)benzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation, often in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its antimicrobial properties against various bacterial and fungal strains.
- Explored for its potential as an anti-inflammatory agent.
Medicine:
- Evaluated for its anticancer activity, particularly against certain types of cancer cells.
- Studied for its potential use in the treatment of neurodegenerative diseases.
Industry:
- Used in the development of new materials with specific properties, such as conductivity or fluorescence.
- Employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (5Z)-5-[4-(dimethylamino)benzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, such as proteases or kinases, by binding to their active sites. This inhibition can disrupt cellular processes, leading to the observed biological effects. Additionally, the compound may interact with cellular membranes, altering their permeability and affecting cell signaling pathways.
Comparison with Similar Compounds
(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one: Lacks the 3-methylphenyl group, which may affect its biological activity.
(5Z)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a phenyl group instead of a 3-methylphenyl group.
Uniqueness: The presence of the 3-methylphenyl group in (5Z)-5-[4-(dimethylamino)benzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one contributes to its unique chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-13-5-4-6-16(11-13)21-18(22)17(24-19(21)23)12-14-7-9-15(10-8-14)20(2)3/h4-12H,1-3H3/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSLYNBPTRVEIB-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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